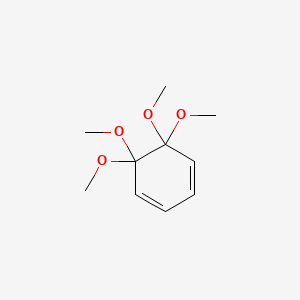
2-(Furan-3-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-1H-pyrrole is a heterocyclic compound that consists of a furan ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide can be used to synthesize polysubstituted furans . Another method involves the use of acetylene derivatives and the Paal–Knorr reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-3-yl)-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in palladium-catalyzed one-pot multi-component reactions, such as the synthesis of 2-(furan-3-yl)acetates from allenols .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aryl iodides, alcohols, and carbon monoxide. Palladium catalysts are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound include various substituted furan derivatives, which can be further utilized in the synthesis of biologically significant compounds .
Scientific Research Applications
2-(Furan-3-yl)-1H-pyrrole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, furan derivatives have been studied for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . Additionally, the compound is used in the development of organic electronic materials, such as organic field-effect transistors and photovoltaic devices .
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. Furan derivatives are known to act on various receptors and enzymes in the body, including GABA receptors, COX-2 inhibitors, and opioid receptors . The compound’s unique structure allows it to form hydrogen bonds and interact with biological macromolecules, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Furan-3-yl)-1H-pyrrole include other furan derivatives, such as 2-(furan-3-yl)ethanamine hydrochloride and polysubstituted furan-3(4)-carboxylates .
Uniqueness: What sets this compound apart from other similar compounds is its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
72078-44-5 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-(furan-3-yl)-1H-pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-8(9-4-1)7-3-5-10-6-7/h1-6,9H |
InChI Key |
SKQPULJEEJXJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)
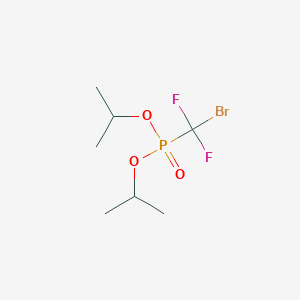
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
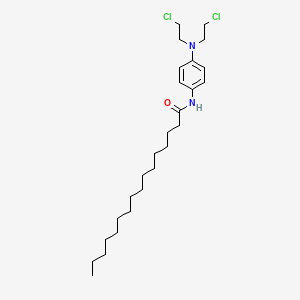

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
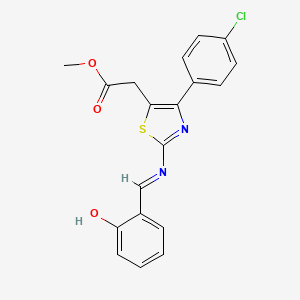

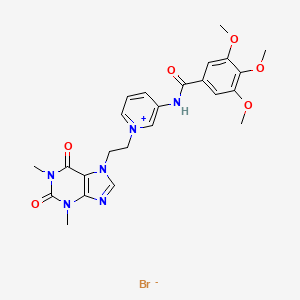

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
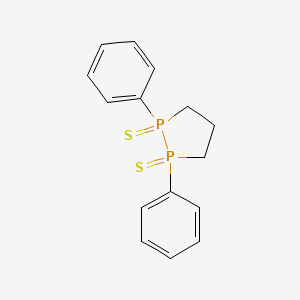
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
